Cas no 1484-17-9 (S-Ethyl thiobenzoate)

S-Ethyl thiobenzoate structure
Produktname:S-Ethyl thiobenzoate
S-Ethyl thiobenzoate Chemische und physikalische Eigenschaften
Namen und Kennungen
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- S-Ethyl thiobenzoate
- S-ethyl benzenecarbothioate
- Thiobenzoic acid S-ethyl ester
- 1484-17-9
- S-Ethyl benzenecarbothioate #
- MFCD00040060
- DTXSID50333072
- SCHEMBL1641518
- Benzenecarbothioic acid, S-ethyl ester
- Benzoic acid, thio-, S-ethyl ester
- XZJPOQGUMFRLEW-UHFFFAOYSA-N
-
- MDL: MFCD00040060
- Inchi: InChI=1S/C9H10OS/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
- InChI-Schlüssel: XZJPOQGUMFRLEW-UHFFFAOYSA-N
- Lächelt: CCSC(=O)c1ccccc1
Berechnete Eigenschaften
- Genaue Masse: 166.0453
- Monoisotopenmasse: 166.04523611g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 3
- Komplexität: 128
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 42.4Ų
- XLogP3: 2.7
Experimentelle Eigenschaften
- PSA: 17.07
S-Ethyl thiobenzoate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB278529-1 g |
Thiobenzoic acid S-ethyl ester; 98% |
1484-17-9 | 1g |
€490.00 | 2022-06-02 | ||
abcr | AB278529-5g |
Thiobenzoic acid S-ethyl ester, 98%; . |
1484-17-9 | 98% | 5g |
€1090.00 | 2024-04-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_9392108-1g |
S-Ethyl benzothioate, 97% |
1484-17-9 | 97% | 1g |
¥1695.00 | 2024-08-09 | |
abcr | AB278529-5 g |
Thiobenzoic acid S-ethyl ester; 98% |
1484-17-9 | 5g |
€1,090.00 | 2022-06-02 | ||
abcr | AB278529-1g |
Thiobenzoic acid S-ethyl ester, 98%; . |
1484-17-9 | 98% | 1g |
€490.00 | 2024-04-19 |
S-Ethyl thiobenzoate Verwandte Literatur
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1. Preparation of 5H-1,4,2-dithiazoles via 1,3-dipolar cycloadditions of nitrile sulphides to thiocarbonyl compounds; the first synthesis of a 3,5-diaryl-1,4,2-dithiazolium saltKwok-Fai Wai,Michael P. Sammes J. Chem. Soc. Chem. Commun. 1988 852
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2. Acylation. Part XXXIV. The kinetics and mechanism of metal ion-promoted hydrolysis of S-esters, -acids, and -anhydrides in aqueous solutionD. P. N. Satchell,I. I. Secemski J. Chem. Soc. B 1970 1306
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3. CXXXIII.—The action of the Grignard reagent on certain organo-sulphur compoundsHarry Hepworth,Henry William Clapham J. Chem. Soc. Trans. 1921 119 1188
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4. The kinetics and mechanism of the mercurous ion-promoted hydrolysis of S-thio estersGeeta Patel,Rosemary S. Satchell J. Chem. Soc. Perkin Trans. 2 1979 458
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5. Photochemical transformations. Part XXXII. Photolysis of thiobenzoic acid O-esters. Part III. Photolysis of O-phenethyl thiobenzoates and other thiobenzoatesDerek H. R. Barton,Michael Bolton,Philip D. Magnus,Keshav G. Marathe,Gerald A. Poulton,Peter J. West J. Chem. Soc. Perkin Trans. 1 1973 1574
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1484-17-9)S-Ethyl thiobenzoate

Reinheit:99%
Menge:1g
Preis ($):213.0